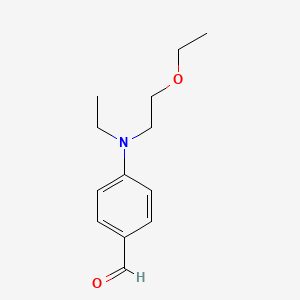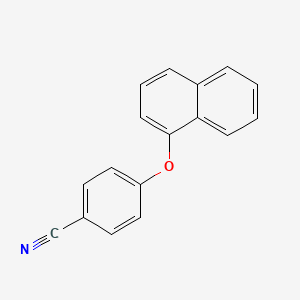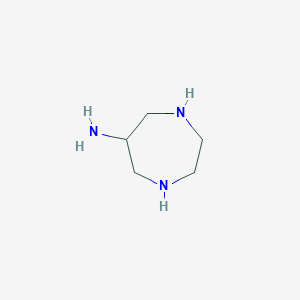
1,4-Diazepan-6-amin
Übersicht
Beschreibung
1,4-Diazepan-6-amine is a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms at positions 1 and 4, and an amine group at position 6
Wissenschaftliche Forschungsanwendungen
1,4-Diazepan-6-amine has a wide range of applications in scientific research:
Wirkmechanismus
- DAZA can be alkylated with three 2-hydroxybenzyl pendant arms, resulting in hexadentate chelators suitable for coordinating radiometals like ^ 68Ga.
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
1,4-Diazepan-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it can be alkylated with 2-hydroxybenzyl pendant arms, forming hexadentate chelators suitable for coordination of radiometals like gallium-68 . These interactions are crucial for its application in radiopharmaceuticals and imaging agents.
Cellular Effects
1,4-Diazepan-6-amine affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its derivatives have been used in positron emission tomography (PET) imaging, showing high uptake in the liver and subsequent biliary excretion . This indicates its potential impact on liver cells and related metabolic pathways.
Molecular Mechanism
The molecular mechanism of 1,4-Diazepan-6-amine involves its binding interactions with biomolecules. It can undergo reductive amination, forming stable complexes with aldehydes and ketones . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diazepan-6-amine can change over time. Its stability and degradation are important factors to consider. Studies have shown that its derivatives remain stable in phosphate-buffered saline (PBS) and human serum for several hours . Long-term effects on cellular function have been observed, particularly in in vitro and in vivo studies involving radiopharmaceutical applications.
Dosage Effects in Animal Models
The effects of 1,4-Diazepan-6-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, its derivatives used in PET imaging have shown high uptake in the liver at specific dosages . Threshold effects and toxicity levels need to be carefully evaluated in preclinical studies.
Metabolic Pathways
1,4-Diazepan-6-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role in forming hexadentate chelators with radiometals highlights its involvement in metal ion metabolism . These interactions are essential for its application in radiopharmaceuticals and diagnostic imaging.
Transport and Distribution
The transport and distribution of 1,4-Diazepan-6-amine within cells and tissues are mediated by specific transporters and binding proteins. Its derivatives have shown high liver uptake and biliary excretion in PET imaging studies . These findings suggest that it is efficiently transported to and accumulated in liver cells, making it a potential candidate for liver-targeted therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Diazepan-6-amine can be synthesized through several methods. One common approach involves the reductive amination of ethane-1,2-diamine with 2,3-dibromo-1-propanol, followed by a series of steps to form the desired diazepane ring . Another method includes the condensation of aldehydes with 1,4-diazepan-6-amine to form 1,5-diazabicyclo[3.2.1]octanes, which are then subjected to reductive cleavage using sodium borohydride .
Industrial Production Methods: Industrial production of 1,4-diazepan-6-amine often involves scalable synthetic routes that ensure high yield and purity. The one-pot synthesis method, which combines carbonyl amine condensation and reductive amination, is particularly efficient for large-scale production .
Analyse Chemischer Reaktionen
1,4-Diazepan-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The amine group at position 6 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used for reductive amination.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products:
Reductive Amination: Produces N-substituted 1,4-diazepan-6-amines.
Substitution: Leads to various substituted diazepane derivatives.
Vergleich Mit ähnlichen Verbindungen
1,4-Diazepan-6-amine can be compared with other similar compounds such as:
1,4-Diazepane: Lacks the amine group at position 6, making it less reactive in certain chemical reactions.
1,3,6-Trisubstituted 1,4-diazepan-7-ones: These compounds have additional substituents and a ketone group, which can alter their chemical properties and applications.
Uniqueness: 1,4-Diazepan-6-amine’s unique structure, featuring both a diazepane ring and an amine group, provides it with distinct reactivity and versatility in various chemical and biological applications.
Conclusion
1,4-Diazepan-6-amine is a compound of significant interest due to its unique chemical structure and wide range of applications. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in fields such as chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
1,4-diazepan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c6-5-3-7-1-2-8-4-5/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBVQBYYWQSUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653031 | |
| Record name | 1,4-Diazepan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902798-16-7 | |
| Record name | 1,4-Diazepan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diazepan-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


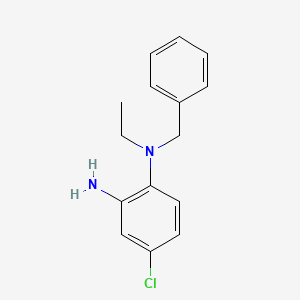
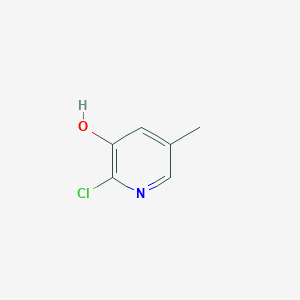

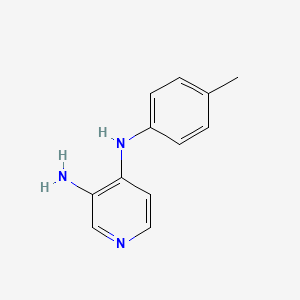

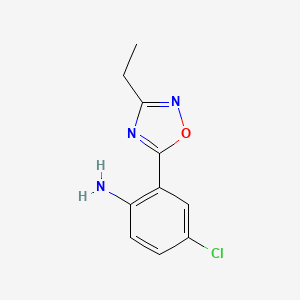
![3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile](/img/structure/B1415065.png)

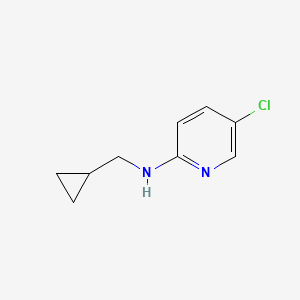
![3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid](/img/structure/B1415068.png)

